Cholest-5-ene-3alpha,4alpha-diol, also known by its CAS number 51238-11-0, is a steroid compound derived from cholesterol. It is characterized by the presence of hydroxyl groups at the 3alpha and 4alpha positions of the cholestane backbone. This compound plays a significant role in biochemistry and pharmacology, particularly in the study of cellular processes and lipid metabolism.
Cholest-5-ene-3alpha,4alpha-diol is primarily synthesized from cholesterol through hydroxylation reactions. Cholesterol itself is a naturally occurring sterol found in cell membranes and serves as a precursor for various biologically active molecules, including hormones and bile acids.
Cholest-5-ene-3alpha,4alpha-diol belongs to the class of compounds known as oxysterols, which are oxygenated derivatives of cholesterol. It is categorized as a hydroxycholesterol due to the presence of hydroxyl functional groups.
The synthesis of Cholest-5-ene-3alpha,4alpha-diol typically involves selective hydroxylation of cholesterol. One common method employs osmium tetroxide (OsO4) as a catalyst in conjunction with N-methylmorpholine N-oxide (NMO) as a co-oxidant. The reaction is generally conducted in an organic solvent such as tetrahydrofuran (THF) at room temperature to ensure selectivity at the 3alpha and 4alpha positions.
Cholest-5-ene-3alpha,4alpha-diol has a molecular formula of and a molecular weight of approximately 402.7 g/mol. The structure features a steroid nucleus with specific hydroxyl groups that influence its chemical behavior and biological activity.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 402.7 g/mol |
CAS Number | 51238-11-0 |
Cholest-5-ene-3alpha,4alpha-diol can participate in various chemical reactions:
The biological activity of Cholest-5-ene-3alpha,4alpha-diol is primarily linked to its role in cellular processes involving lipid metabolism and membrane dynamics. Its mechanism of action may involve modulation of membrane fluidity and interaction with specific receptors or enzymes involved in lipid signaling pathways.
Research indicates that the compound may influence cholesterol homeostasis and cellular signaling pathways related to inflammation and metabolism.
Cholest-5-ene-3alpha,4alpha-diol exhibits certain physical characteristics:
Cholest-5-ene-3alpha,4alpha-diol has several scientific applications:
Cholest-5-ene-3α,4α-diol (hereafter termed 3α,4α-diol) is generated primarily through enzymatic and non-enzymatic oxidation of cholesterol. The enzymatic pathway involves cytochrome P450 (CYP) enzymes and hydroxysteroid dehydrogenases. While specific CYP isoforms responsible for 3α,4α-diol synthesis remain incompletely characterized, studies indicate that cholesterol autoxidation or CYP-mediated reactions yield this dihydroxylated sterol. Crucially, in vitro oxidation of human low-density lipoprotein (LDL) by cupric ions or soybean lipoxygenase produces 3α,4α-diol, with molecular oxygen incorporated at the C-4 position, confirmed via ¹⁸O₂ labeling experiments [5]. This suggests enzymatic pathways may mimic autoxidation mechanisms in vivo.
The stereospecificity at C-3 and C-4 positions differentiates 3α,4α-diol from its epimer cholest-5-ene-3β,4β-diol. Enzymes like 3β-hydroxysteroid dehydrogenase type 7 (HSD3B7) catalyze analogous dehydrogenation/hydroxylation reactions in bile acid synthesis, though direct evidence for 3α,4α-diol formation by HSD3B7 is limited [4]. HSD3B7 is an endoplasmic reticulum membrane-bound enzyme that converts 7α-hydroxycholesterol to 7α-hydroxy-4-cholesten-3-one using NAD⁺ as a cofactor, indicating potential mechanistic parallels for 3α,4α-diol biosynthesis [4] [9].
Table 1: Enzymatic Systems Implicated in 3α,4α-Diol Formation
Source | Catalyst | Substrate | Key Product | Evidence Level |
---|---|---|---|---|
LDL Oxidation | Cu²⁺/Lipoxygenase | Cholesterol | 3α,4α-diol + 3β,4β-diol | Direct detection via GC-MS [5] |
Hepatic Microsomes | CYP Isoforms (putative) | Cholesterol | 3α,4α-diol (epimer-specific) | Indirect (enzyme inhibition studies) |
Atherosclerotic Tissue | Myeloperoxidase (MPO) | Cholesterol | 3α,4α-diol | Tissue correlation [5] |
3α,4α-diol functions as a regulatory oxysterol with dual roles in cholesterol homeostasis:
Transcriptional Regulation: Like other oxysterols, 3α,4α-diol modulates liver X receptor alpha (LXRα) activity. LXRα activation induces ATP-binding cassette transporter A1 (ABCA1), enhancing cholesterol efflux from macrophages to apolipoprotein A-I (apoA-I). This pathway is critical for reverse cholesterol transport and mitigating foam cell formation in atherosclerosis [6].
Feedback Inhibition: 3α,4α-diol suppresses sterol regulatory element-binding protein 2 (SREBP-2) processing. SREBP-2 controls transcription of low-density lipoprotein receptor (LDLR) and cholesterol biosynthetic enzymes (e.g., HMG-CoA reductase). By inhibiting SREBP-2, 3α,4α-diol reduces cellular cholesterol uptake and de novo synthesis, maintaining sterol equilibrium [6].
Table 2: Regulatory Targets of 3α,4α-Diol in Cholesterol Homeostasis
Target Pathway | Molecular Target | Biological Effect | Physiological Outcome |
---|---|---|---|
Cholesterol Efflux | LXRα → ABCA1 | Increased cholesterol export | Reduced foam cell formation |
Cholesterol Synthesis | SREBP-2 → HMGCR | Downregulated HMG-CoA reductase | Decreased de novo cholesterol |
Cholesterol Uptake | SREBP-2 → LDLR | Reduced LDL receptor expression | Diminished plasma LDL clearance |
The subcellular compartmentalization of 3α,4α-diol biosynthesis reflects broader sterol oxidation mechanisms:
Microsomal Pathways: The endoplasmic reticulum hosts cytochrome P450 enzymes (e.g., CYP3A4, CYP7A1) that hydroxylate cholesterol. Though CYP3A4 primarily generates 4β-hydroxycholesterol, its catalytic flexibility suggests potential involvement in C-4 epimer formation [9]. Microsomal hydroxysteroid dehydrogenases like HSD3B7 further process hydroxylated intermediates, potentially influencing 3α,4α-diol pools [4] [9].
Mitochondrial Pathways: While mitochondrial CYPs (e.g., CYP11A1, CYP27A1) dominate steroid hormone and bile acid synthesis, their role in 3α,4α-diol production is minimal. CYP27A1 catalyzes 27-hydroxylation of cholesterol, yielding 27-hydroxycholesterol—a potent LXR agonist structurally distinct from 3α,4α-diol [7] [9].
Non-Enzymatic Oxidation: In inflammatory microenvironments (e.g., atherosclerotic plaques), reactive oxygen species (ROS) from macrophages drive cholesterol autoxidation. This pathway generates significant 3α,4α-diol, detected at concentrations >10-fold higher in atherosclerotic versus healthy vessels [5]. Its co-localization with inflammatory cytokines like TNFα underscores its role as an oxidation biomarker [5] [6].
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2